(6-Methylpyrimidin-4-yl)boronic acid
Description
Properties
IUPAC Name |
(6-methylpyrimidin-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2/c1-4-2-5(6(9)10)8-3-7-4/h2-3,9-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAMQRIDIQXAJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=N1)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 6 Methylpyrimidin 4 Yl Boronic Acid and Analogs
Strategies for Carbon-Boron Bond Formation in Pyrimidine (B1678525) Systems
The creation of a carbon-boron bond on a pyrimidine ring can be achieved through several strategic approaches, each with its own set of advantages and limitations. These methods range from classical organometallic techniques to modern transition metal-catalyzed reactions.
Halogen-Metal Exchange and Subsequent Borylation
Halogen-metal exchange is a foundational method for the preparation of organoboron compounds. wikipedia.org This two-step process involves the initial conversion of a halopyrimidine to an organometallic intermediate, which is then quenched with a boron electrophile.
The reaction typically begins with a bromo- or iodopyrimidine, which undergoes exchange with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures to form a highly reactive pyrimidyllithium species. This intermediate is then treated with a trialkyl borate, most commonly trimethyl borate or triisopropyl borate, to form the corresponding boronic ester. Subsequent hydrolysis yields the desired pyrimidinyl boronic acid. The choice of organolithium reagent and reaction conditions is crucial to avoid side reactions, such as nucleophilic addition to the pyrimidine ring. nih.gov
A key advantage of this method is its broad applicability and the ready availability of halopyrimidine starting materials. However, the strongly basic and nucleophilic nature of the organolithium reagents can limit the functional group tolerance of the reaction.
Table 1: Examples of Halogen-Metal Exchange for Pyrimidinyl Boronic Acid Synthesis
| Starting Material | Reagents | Product | Yield (%) |
|---|---|---|---|
| 5-Bromopyrimidine | 1. n-BuLi, THF, -78 °C; 2. B(OiPr)₃; 3. H₂O | 5-Pyrimidylboronic acid | Not specified |
| 2-Methoxy-5-bromopyrimidine | 1. n-BuLi, THF, -78 °C; 2. B(OiPr)₃; 3. H₂O | 2-Methoxy-5-pyrimidylboronic acid | Not specified |
Data synthesized from principles described in the literature.
Directed ortho-Metallation (DoM) Followed by Borylation
Directed ortho-metallation (DoM) offers a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho-position. baranlab.org For pyrimidine systems, suitable DMGs include alkoxy, amino, and amide groups.
The process involves treating a pyrimidine substrate bearing a DMG with a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), to generate a regiodefined pyrimidyllithium species. researchgate.net This intermediate is then trapped with a boron electrophile, typically a trialkyl borate, to afford the corresponding ortho-borylated pyrimidine. researchgate.net This methodology has been successfully employed for the synthesis of 5-substituted pyrimidines from 2- and/or 4-alkoxy or acylaminopyrimidines. researchgate.net
The primary advantage of DoM is the high degree of regiocontrol it provides, allowing for the synthesis of specific isomers that may be difficult to access through other means. The choice of base and reaction conditions is critical to achieve the desired regioselectivity and avoid competing side reactions. harvard.edu
Transition Metal-Catalyzed Borylation of Halopyrimidines
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of organoboron compounds. The Miyaura borylation, which utilizes a palladium catalyst to couple a haloarene with a diboron reagent, is a particularly effective method for the synthesis of pyrimidinyl boronic acids. organic-chemistry.orgrsc.org
This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). organic-chemistry.orgmdpi.com The reaction is tolerant of a wide range of functional groups and generally proceeds under mild conditions. nih.gov The choice of ligand, base, and solvent can significantly impact the efficiency and selectivity of the reaction. mdpi.com For instance, the use of electron-rich phosphine (B1218219) ligands can enhance the catalytic activity for the borylation of less reactive chloropyrimidines. rsc.org
Table 2: Palladium-Catalyzed Borylation of Halopyrimidines
| Substrate | Catalyst | Base | Borylating Agent | Product | Yield (%) |
|---|---|---|---|---|---|
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ | K₃PO₄ | Arylboronic acid | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | 60 |
Data extracted from studies on Suzuki-Miyaura cross-coupling reactions of pyrimidine derivatives. mdpi.comrsc.org
C-H Borylation Methodologies
Direct C-H borylation has emerged as a highly atom-economical and environmentally friendly approach for the synthesis of organoboron compounds. illinois.edu This method avoids the need for pre-functionalized starting materials, such as halopyrimidines, by directly converting a C-H bond into a C-B bond. nih.gov
Iridium-catalyzed C-H borylation has been particularly successful for the functionalization of a wide range of aromatic and heteroaromatic compounds, including pyrimidines. nih.govnih.gov The reaction typically employs an iridium catalyst, such as [Ir(COD)OMe]₂, in the presence of a bipyridine ligand and a boron source, like bis(pinacolato)diboron (B₂pin₂). thieme-connect.de The regioselectivity of the reaction is often governed by steric factors, with borylation occurring at the least hindered position. nih.govnih.gov However, electronic effects can also play a significant role in directing the borylation. umich.edunih.gov
More recently, metal-free C-H borylation methods have been developed, offering a valuable alternative to transition metal-catalyzed processes. For example, a pyrimidine-directed, metal-free ortho-C–H borylation of 2-pyrimidylanilines has been reported, which proceeds smoothly and tolerates a variety of functional groups. rsc.org
Regioselectivity and Chemo-Selectivity in the Synthesis of Substituted Pyrimidinyl Boronic Acids
Controlling regioselectivity and chemoselectivity is a critical challenge in the synthesis of substituted pyrimidinyl boronic acids. The pyrimidine ring contains multiple C-H bonds and potentially several reactive sites, making selective functionalization difficult.
In Directed ortho-Metallation (DoM) , the choice of the directing group is paramount in determining the site of borylation. The directing group's ability to coordinate with the organolithium base dictates the position of deprotonation and subsequent borylation. harvard.edu
For Transition Metal-Catalyzed Borylation , regioselectivity is influenced by a combination of electronic and steric factors of the substituents on the pyrimidine ring. umich.edu In palladium-catalyzed reactions of dihalopyrimidines, the relative reactivity of the C-X bonds can be exploited to achieve selective monoborylation.
In C-H Borylation , steric hindrance is often the dominant factor controlling regioselectivity, with the borylation occurring at the most accessible C-H bond. nih.govnih.gov However, electronic effects can also direct the borylation to specific positions. For instance, in iridium-catalyzed borylation of substituted pyridines, the electronic properties of the substituents can override steric effects to determine the final product distribution. thieme-connect.de The development of new ligands and catalytic systems is an active area of research aimed at achieving higher levels of regiocontrol in C-H borylation reactions. nih.gov
Chemoselectivity is another important consideration, particularly when the pyrimidine substrate contains multiple reactive functional groups. The mild reaction conditions of many modern borylation methods, such as palladium-catalyzed and iridium-catalyzed reactions, often allow for the preservation of sensitive functional groups. nih.govnih.gov The robustness of the trifluoroborate group, for example, allows for chemoselective reactions at other positions on the pyrimidine ring while leaving the C-B bond intact for later elaboration. nih.govnih.gov
Optimization of Reaction Conditions for Enhanced Yield and Purity
The optimization of reaction conditions is crucial for maximizing the yield and purity of (6-Methylpyrimidin-4-yl)boronic acid and its analogs. Key parameters that can be adjusted include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.
In palladium-catalyzed borylation reactions , the choice of ligand can have a profound impact on the reaction outcome. The use of bulky, electron-rich phosphine ligands can improve the efficiency of the catalytic cycle, leading to higher yields and faster reaction times. mdpi.com The base also plays a critical role, with inorganic bases like K₃PO₄ and Cs₂CO₃ often being effective. mdpi.comresearchgate.net Solvent selection is also important, with aprotic polar solvents such as 1,4-dioxane, DMF, and DMSO being commonly used. researchgate.net
For iridium-catalyzed C-H borylation , the ligand is a key determinant of both reactivity and selectivity. A variety of bipyridine and phenanthroline ligands have been explored to fine-tune the catalytic system. nih.gov In some cases, the reactions can be performed neat, without any solvent, which can simplify purification and reduce waste. nih.govdigitellinc.com
Automated feedback systems have been developed to rapidly optimize reaction conditions for Suzuki-Miyaura cross-coupling reactions, which can be adapted for the optimization of borylation reactions. nih.gov These systems can simultaneously vary multiple parameters, such as catalyst, ligand, temperature, and reagent loading, to quickly identify the optimal conditions for a given transformation. nih.gov
Table 3: Optimization Parameters for Suzuki-Miyaura Coupling of Pyrimidine Derivatives
| Parameter | Variation | Optimal Condition |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, Pd(dba)₂ | Pd(PPh₃)₄ |
| Base | K₃PO₄, Na₂CO₃, CsF | K₃PO₄ |
| Solvent | Toluene, Acetonitrile, 1,4-Dioxane | 1,4-Dioxane |
Data synthesized from optimization studies on Suzuki-Miyaura reactions involving pyrimidine substrates. mdpi.comresearchgate.net
Synthetic Routes to Precursor Compounds for this compound
The synthesis of this compound and its analogs predominantly relies on the availability of suitably functionalized pyrimidine precursors. Halogenated pyrimidines, particularly 4-chloro- and 4-bromo-6-methylpyrimidine, serve as critical starting materials. These compounds provide a reactive site for subsequent borylation reactions, typically through palladium-catalyzed cross-coupling processes. Therefore, efficient and scalable synthetic routes to these halo-pyrimidine intermediates are of paramount importance. The methodologies generally involve the transformation of more accessible pyrimidine derivatives, such as hydroxypyrimidines and aminopyrimidines.
Synthesis of 4-Chloro-6-methylpyrimidine Precursors
A prevalent and well-established method for the synthesis of chloropyrimidine derivatives involves the direct chlorination of the corresponding hydroxypyrimidine precursors. The hydroxyl group at the 4-position of the pyrimidine ring can be readily converted to a chloro substituent using various chlorinating agents.
One of the most common reagents for this transformation is phosphorus oxychloride (POCl₃). chemicalbook.comgoogle.com For instance, the synthesis of 2-amino-4-chloro-6-methylpyrimidine is achieved by refluxing its precursor, 2-amino-4-hydroxy-6-methylpyrimidine (also known as isocytosine), with phosphorus oxychloride until the mixture becomes homogeneous. chemicalbook.com After the reaction is complete, the excess phosphorus oxychloride is removed under vacuum, and the product is isolated by quenching with ice water and neutralizing with ammonia. chemicalbook.com This process yields the desired chlorinated product, which can be further purified by crystallization. chemicalbook.com
The synthesis of the necessary hydroxypyrimidine starting materials is also well-documented. For example, 2-amino-4-hydroxy-6-methylpyrimidine can be prepared through the condensation of ethyl acetoacetate with guanidine carbonate.
Alternative chlorinating agents can also be employed, offering potential advantages in terms of safety and operational simplicity. For example, triphosgene has been used as a substitute for POCl₃ in the synthesis of 4,6-dichloro-2-methylpyrimidine from 4,6-dihydroxy-2-methylpyrimidine. google.com This method involves refluxing the dihydroxy precursor with triphosgene in the presence of a base like N,N-diethylaniline in a suitable solvent such as dichloroethane. google.com
| Precursor | Reagents | Key Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Amino-4-hydroxy-6-methylpyrimidine | Phosphorus oxychloride (POCl₃) | Reflux until homogeneous | 2-Amino-4-chloro-6-methylpyrimidine | 54% | chemicalbook.com |
| 4,6-Dihydroxy-2-methylpyrimidine | Triphosgene, N,N-diethylaniline | Reflux in dichloroethane for 6-8 hours | 4,6-Dichloro-2-methylpyrimidine | Not Specified | google.com |
Synthesis of 4-Bromo-6-methylpyrimidine Precursors
The synthesis of brominated pyrimidine precursors often utilizes aminopyrimidines as the starting material via the Sandmeyer reaction. wikipedia.org This classic transformation provides a reliable method for converting an aromatic or heteroaromatic amino group into a bromo substituent. wikipedia.org The reaction is a two-step process that proceeds through an aryl diazonium salt intermediate.
In the first step, the aminopyrimidine precursor, such as 4-amino-6-methylpyrimidine, is treated with a nitrous acid source, typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrobromic acid (HBr), at low temperatures (0-5 °C). This step forms the corresponding pyrimidine diazonium salt.
In the second step, the diazonium salt is displaced by a bromide ion. This is facilitated by the addition of a copper(I) salt, such as copper(I) bromide (CuBr), which catalyzes the decomposition of the diazonium salt with the evolution of nitrogen gas and the formation of the desired 4-bromo-6-methylpyrimidine. wikipedia.orgmasterorganicchemistry.com The entire process is a radical-nucleophilic aromatic substitution. wikipedia.org The use of copper catalysts is a defining feature of the Sandmeyer reaction, distinguishing it from other methods of diazonium salt transformation.
The synthesis of the required aminopyrimidine precursors can be achieved through various routes. For example, 4-amino-2,6-dimethylpyrimidine has been prepared by the trimerization of acetonitrile using a strong base like potassium methoxide. orgsyn.org It is also possible to prepare aminopyrimidines from chloropyrimidines via ammonolysis or aminolysis. google.com
| Precursor | Reagents | Key Conditions | Product | Reaction Type | Reference |
|---|---|---|---|---|---|
| 4-Amino-6-methylpyrimidine | 1. NaNO₂, HBr 2. CuBr | Step 1: Low temperature (0-5 °C) Step 2: Catalytic displacement | 4-Bromo-6-methylpyrimidine | Sandmeyer Reaction | wikipedia.org |
Reactivity and Mechanistic Investigations of 6 Methylpyrimidin 4 Yl Boronic Acid in Catalytic Transformations
Suzuki-Miyaura Cross-Coupling Reactions of (6-Methylpyrimidin-4-yl)boronic Acid
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) bonds with high efficiency and functional group tolerance. libretexts.orgmdpi.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate. organic-chemistry.org In the context of heterocyclic chemistry, the use of pyrimidinyl boronic acids, including this compound, has become a valuable tool for the synthesis of complex molecules with applications in medicinal chemistry and materials science. mdpi.comrsc.org
Palladium-Catalyzed C-C Bond Formations with Pyrimidinyl Boronic Acids
Palladium catalysts are pivotal in facilitating the formation of C-C bonds between pyrimidinyl boronic acids and various organic halides. rsc.orgresearchgate.net The versatility of the Suzuki-Miyaura reaction allows for the coupling of this compound with a wide range of aryl, heteroaryl, and vinyl halides. mdpi.comorganic-chemistry.org This methodology has been instrumental in the synthesis of substituted pyrimidines, which are important structural motifs in many biologically active compounds. mdpi.com The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. mdpi.commdpi.com
The reactivity of the organic halide partner generally follows the order of I > OTf > Br >> Cl. harvard.edu While aryl iodides and bromides are common substrates, advancements in catalyst systems have enabled the use of less reactive but more readily available aryl chlorides. libretexts.org For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can facilitate the challenging oxidative addition of aryl chlorides to the palladium(0) center. libretexts.org
The scope of the reaction extends to various substituted aryl and heteroaryl halides, allowing for the synthesis of a diverse array of biaryl and hetero-biaryl compounds containing the 6-methylpyrimidine moiety. nih.govresearchgate.net The reaction is also compatible with a broad range of functional groups, a key advantage of the Suzuki-Miyaura coupling. researchgate.net
Below is a representative table of substrates that can be coupled with this compound.
| Substrate Type | Example | Product Type |
|---|---|---|
| Aryl Bromide | 4-Bromoanisole | 4-(4-Methoxyphenyl)-6-methylpyrimidine |
| Aryl Iodide | 1-Iodo-4-nitrobenzene | 6-Methyl-4-(4-nitrophenyl)pyrimidine |
| Aryl Chloride | 4-Chlorotoluene | 6-Methyl-4-(p-tolyl)pyrimidine |
| Heteroaryl Bromide | 2-Bromopyridine | 6-Methyl-4-(pyridin-2-yl)pyrimidine |
| Vinyl Bromide | (E)-1-Bromo-2-phenylethene | (E)-6-Methyl-4-(2-phenylvinyl)pyrimidine |
Detailed Mechanistic Pathways of Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgmdpi.comwwjmrd.com
Oxidative Addition Step and Substrate Scope
The scope of substrates for the oxidative addition step is broad and includes aryl, heteroaryl, vinyl, and even some alkyl halides. organic-chemistry.org The electronic properties of the organic halide can influence the reaction rate, with electron-withdrawing groups on the aromatic ring generally accelerating the oxidative addition. utrgv.edu
Transmetalation Processes and Boronic Acid Speciation
Following oxidative addition, the transmetalation step occurs, where the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. libretexts.orgmdpi.com This step is crucial for the formation of the new C-C bond. illinois.edu The mechanism of transmetalation has been a subject of extensive study, and it is generally accepted that the boronic acid must be activated by a base. organic-chemistry.orgnih.gov
The base plays a multifaceted role in the Suzuki-Miyaura coupling. wwjmrd.comwikipedia.org It can react with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)3]⁻), which then reacts with the palladium(II) complex. nih.gov Alternatively, the base can react with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide species, which then reacts with the neutral boronic acid. nih.govnih.gov The exact pathway can depend on the specific reaction conditions, including the solvent and the nature of the base. nih.gov
Reductive Elimination Step
The final step of the catalytic cycle is reductive elimination. mdpi.comorganic-chemistry.org In this step, the two organic groups on the palladium(II) center couple to form the desired biaryl product, and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. nih.gov This step typically proceeds from a cis-diorganopalladium(II) complex. harvard.edu The rate of reductive elimination can be influenced by the steric and electronic properties of the ligands on the palladium center. acs.org Electron-rich and bulky ligands can promote this step. libretexts.org
Ligand Design and Optimization in Palladium-Catalyzed Pyrimidinyl Couplings
The choice of ligand is critical for the success of palladium-catalyzed Suzuki-Miyaura reactions, particularly when using challenging substrates like pyrimidinyl boronic acids or aryl chlorides. organic-chemistry.org Ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction. organic-chemistry.org
For the coupling of pyrimidinyl boronic acids, phosphine-based ligands are commonly employed. mdpi.com Bulky and electron-rich phosphine ligands, such as tri(tert-butyl)phosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃), are often effective in promoting the oxidative addition of less reactive aryl chlorides and enhancing the rate of reductive elimination. organic-chemistry.org The steric bulk of these ligands can also help to prevent catalyst deactivation pathways, such as the formation of palladium black.
The design of more sophisticated ligands, such as biaryl phosphines (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs), has further expanded the scope and efficiency of Suzuki-Miyaura couplings involving heteroaromatic substrates. nih.gov These ligands can provide a combination of steric bulk and strong electron-donating ability, leading to highly active and stable catalysts. The optimization of the ligand is often a key aspect of developing a robust and efficient coupling protocol for a specific pyrimidinyl boronic acid derivative. organic-chemistry.org
Below is a table summarizing common ligands used in Suzuki-Miyaura couplings.
| Ligand | Abbreviation | Key Features |
|---|---|---|
| Triphenylphosphine | PPh₃ | Common, relatively air-stable |
| Tri(tert-butyl)phosphine | P(t-Bu)₃ | Bulky, electron-rich |
| Tricyclohexylphosphine | PCy₃ | Bulky, electron-rich |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | XPhos | Bulky biaryl phosphine |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | SPhos | Bulky, electron-rich biaryl phosphine |
Influence of Reaction Parameters (Base, Solvent, Temperature) on Coupling Efficiency and Selectivity
The efficiency and selectivity of cross-coupling reactions involving this compound are profoundly influenced by the choice of base, solvent, and reaction temperature. These parameters are critical in tuning the reactivity of the boronic acid and the catalyst, thereby dictating the yield and purity of the desired product.
Base: The base plays a crucial role in the activation of the boronic acid for transmetalation in Suzuki-Miyaura coupling reactions. organic-chemistry.org The formation of a boronate species, by coordination of the base to the boron atom, increases the nucleophilicity of the organic group, facilitating its transfer to the palladium center. organic-chemistry.org The choice of base can significantly impact the reaction outcome. For instance, in the Suzuki coupling of 2,4-dichloropyrimidines with arylboronic acids, various bases such as K2CO3, Cs2CO3, and K3PO4 have been explored. mdpi.comresearchgate.net While inorganic bases are common, the use of organic bases like triethylamine or DIPEA can also be effective, depending on the specific substrates and catalyst system. The basicity and steric hindrance of the base can influence the reaction rate and the formation of side products.
Temperature: The reaction temperature is a key factor in controlling the rate of reaction and minimizing the formation of undesired byproducts. While many Suzuki-Miyaura couplings are conducted at elevated temperatures to ensure a reasonable reaction rate, higher temperatures can sometimes lead to decomposition of the catalyst or reactants, or promote side reactions like protodeboronation. mdpi.comnih.gov Optimization of the temperature is often necessary to achieve a balance between reaction speed and selectivity. For instance, in the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines, 100 °C was found to be the optimal temperature, with higher temperatures not improving the yield and leading to the formation of side products. mdpi.com
| Parameter | Effect on Reaction | Common Examples | Reference |
|---|---|---|---|
| Base | Activates boronic acid for transmetalation by forming a more nucleophilic boronate species. | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | organic-chemistry.orgmdpi.comresearchgate.netrsc.org |
| Solvent | Affects solubility of reactants, catalyst stability, and reaction rate. Polarity and coordinating ability are key factors. | 1,4-Dioxane, Toluene, DME, THF, DMF | mdpi.comrsc.orgmdpi.comnih.gov |
| Temperature | Controls reaction rate and minimizes side reactions. Optimization is crucial to balance speed and selectivity. | Room Temperature to >100 °C (often optimized) | mdpi.com |
Alternative Cross-Coupling Reactions Utilizing this compound
Beyond the widely used Suzuki-Miyaura coupling, this compound is a versatile substrate for various other cross-coupling reactions, enabling the formation of diverse chemical bonds.
The Chan-Lam coupling reaction provides a powerful method for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This copper-catalyzed reaction couples boronic acids with amines, amides, or other N-nucleophiles. wikipedia.orgorganic-chemistry.org The reaction is often carried out under mild conditions, at room temperature and open to the air, offering an advantage over palladium-catalyzed methods like the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org The mechanism is thought to involve the formation of a copper(III)-aryl-amide intermediate, which then undergoes reductive elimination to yield the desired C-N coupled product. wikipedia.org The scope of the Chan-Lam coupling is broad, accommodating a variety of functional groups on both the boronic acid and the nitrogen-containing coupling partner. organic-chemistry.orgnih.gov
This compound can also participate in the formation of carbon-oxygen (C-O) and carbon-halogen (C-X) bonds.
Carbon-Oxygen Bond Formation: The Chan-Lam coupling can be extended to the formation of C-O bonds by reacting boronic acids with alcohols or phenols. wikipedia.orgresearchgate.net This copper-catalyzed etherification provides a valuable alternative to traditional methods. The reaction mechanism is analogous to the C-N bond formation, proceeding through a copper(III)-aryl-alkoxide intermediate. wikipedia.org
Carbon-Halogen Bond Formation: While boronic acids are more commonly used to form C-C, C-N, and C-O bonds, they can also be converted to aryl halides. researchgate.netresearchgate.netresearchwithrutgers.com This transformation is typically achieved through reactions with sources of halogens, such as N-halosuccinimides or other electrophilic halogenating agents, often in the presence of a catalyst. nih.gov This provides a route to functionalize the pyrimidine ring with halogens, which can then serve as handles for further cross-coupling reactions.
Recent advancements in organic synthesis have led to the development of transition-metal-free cross-coupling reactions. nih.govucm.esresearchgate.net These methods offer advantages in terms of cost, toxicity, and ease of product purification by avoiding residual metal contaminants. For pyrimidinyl boronic acids, metal-free C-H borylation of 2-pyrimidylanilines has been reported, providing a convenient route to organoboron compounds without the need for metal precursors. nih.govrsc.orgnih.gov Additionally, photochemical processes have been developed for the metal-free arylation of pyrimidines. rsc.org These methodologies often rely on the generation of radical intermediates or the use of strong bases or other activators to facilitate the coupling. researchgate.netchemrxiv.orgnih.gov
| Reaction Type | Bond Formed | Key Features | Typical Catalyst/Conditions | Reference |
|---|---|---|---|---|
| Chan-Lam Coupling | C-N | Copper-catalyzed, often mild conditions (room temperature, air). | Copper(II) acetate, Pyridine | wikipedia.orgorganic-chemistry.orgnih.gov |
| Chan-Lam Coupling (Etherification) | C-O | Copper-catalyzed, couples with alcohols/phenols. | Copper(II) acetate | wikipedia.orgresearchgate.net |
| Halogenation | C-X (X = Cl, Br, I) | Converts boronic acid to aryl halide. | N-halosuccinimides, Electrophilic halogenating agents | researchgate.netresearchgate.netresearchwithrutgers.com |
| Transition Metal-Free Coupling | C-C, C-N | Avoids metal catalysts, often involves radical or base-mediated pathways. | Photochemical irradiation, Strong bases | nih.govucm.esresearchgate.netrsc.org |
Chemo- and Regioselectivity in Cross-Coupling Reactions of Substituted Pyrimidinyl Boronic Acids
When substituted pyrimidinyl boronic acids are used in cross-coupling reactions, the issues of chemo- and regioselectivity become paramount. The presence of multiple reactive sites on the pyrimidine ring or other functional groups on the coupling partners necessitates careful control of reaction conditions to achieve the desired outcome.
Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of substituted pyrimidinyl boronic acids, this could involve the selective coupling at the boronic acid moiety while leaving other functional groups, such as halogens or triflates, intact for subsequent transformations. The choice of catalyst, ligands, and reaction conditions can often be tuned to favor one reaction pathway over another. For instance, in polyhalogenated pyrimidines, the intrinsic differences in reactivity at different positions allow for sequential, regioselective cross-coupling reactions. mdpi.com
Regioselectivity: Regioselectivity is the preference for bond formation at one position over another. With di- or poly-substituted pyrimidines, the position of the incoming group is determined by the relative reactivity of the different sites. For example, in 2,4-dichloropyrimidines, Suzuki cross-coupling reactions often show a preference for substitution at the C4-position due to the favored oxidative addition of palladium to the C4-chlorine bond. mdpi.com The electronic and steric properties of the substituents on the pyrimidine ring can significantly influence this selectivity. Directing groups on the pyrimidine ring can also play a crucial role in guiding the regiochemical outcome of the reaction.
The interplay of electronic effects, steric hindrance, and the nature of the catalyst-ligand system ultimately governs the chemo- and regioselectivity of these transformations. A thorough understanding of these factors is essential for the strategic synthesis of complex, highly functionalized pyrimidine derivatives.
Advanced Applications of 6 Methylpyrimidin 4 Yl Boronic Acid in Organic Synthesis
Role as a Key Building Block for Complex Heterocyclic Architectures
The pyrimidine (B1678525) ring is a core structure in numerous biologically active compounds, including several FDA-approved drugs. nih.gov Consequently, methods to access functionalized pyrimidine derivatives are of high interest. (6-Methylpyrimidin-4-yl)boronic acid and its derivatives, such as the corresponding trifluoroborate salts, serve as exceptionally useful templates for synthesizing complex heterocyclic systems. nih.govd-nb.info The boronic acid group acts as a versatile handle for carbon-carbon bond formation, allowing the pyrimidine ring to be integrated into larger, multi-ring structures.
Researchers have demonstrated that C4-borylated pyrimidines can be readily accessed and used in a variety of downstream functionalization reactions. nih.gov The robustness of the boronic acid moiety (often protected as a trifluoroborate salt) provides an opportunity to perform chemoselective reactions at other positions on the pyrimidine ring before engaging the C-B bond in coupling reactions. researchgate.net This two-stage reactivity allows for the methodical construction of intricate molecular designs. For instance, the pyrimidine core can be first substituted at the C5 position via electrophilic aromatic substitution, and the boronic acid at C4 can then be used in a subsequent cross-coupling reaction to append another cyclic system, leading to highly decorated and complex heterocyclic architectures. d-nb.info
Synthesis of Biaryl and Heterobiaryl Compounds
One of the most powerful and widespread applications of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. chemrxiv.org This reaction is a cornerstone of modern synthetic chemistry for its ability to form carbon-carbon bonds between sp²-hybridized carbon atoms under mild conditions with high functional group tolerance. researchgate.net In this context, this compound serves as the organoboron coupling partner, reacting with various aryl and heteroaryl halides or triflates to produce a diverse array of biaryl and heterobiaryl compounds. dergipark.org.tr
These heterobiaryl structures, which contain the pyrimidine ring linked to another aromatic or heteroaromatic system, are prevalent in pharmacologically active molecules. dergipark.org.tr The ability to readily couple the (6-methylpyrimidin-4-yl) unit with other heterocyclic systems like pyridines, pyrroles, and indoles has been greatly enhanced by the development of highly stable and active palladium-phosphine catalysts that are not inhibited by the basic nitrogen atoms present in these rings. organic-chemistry.org This methodology provides a direct and efficient route to novel chemical entities for drug discovery programs.
The table below illustrates the versatility of this compound in Suzuki-Miyaura cross-coupling reactions to generate various heterobiaryl compounds.
| This compound | Coupling Partner (Ar-X) | Resulting Heterobiaryl Product |
| 2-Bromopyridine | 4-(2-Pyridyl)-6-methylpyrimidine | |
| 4-Iodoanisole | 4-(4-Methoxyphenyl)-6-methylpyrimidine | |
| 3-Chlorothiophene | 4-(3-Thienyl)-6-methylpyrimidine | |
| 5-Bromopyrrolo[2,3-d]pyrimidine | 4-(Pyrrolo[2,3-d]pyrimidin-5-yl)-6-methylpyrimidine |
This table is for illustrative purposes. Specific reaction conditions may vary.
Functionalization Strategies for Pyrimidine Scaffolds via Boronic Acid Intermediates
The boronic acid group at the C4 position of the 6-methylpyrimidine ring is not just a passive component for cross-coupling; it is a key enabler of diverse functionalization strategies. Its presence allows for a level of synthetic control that would be difficult to achieve through other methods like direct C-H metalation, which often requires harsh conditions and can lead to low yields. nih.gov
A key strategy involves leveraging the stability of the boronic acid (or its trifluoroborate salt derivative) to perform modifications on other parts of the pyrimidine scaffold. For example, electrophilic bromination can be selectively directed to the C5 position of a C4-borylated pyrimidine, leaving the carbon-boron bond intact for later use. d-nb.info This intermediate can then undergo a Suzuki-Miyaura coupling at C4, followed by further manipulation of the C5-bromo substituent, or the C-B bond can be oxidized to a hydroxyl group, yielding a pyrimidinol. This stepwise approach highlights the utility of the boronic acid as a stable, yet reactive, synthetic handle.
| Starting Material | Reagent(s) | Position of Functionalization | Product Type |
| 4-Boronyl-6-methylpyrimidine | 1. N-Bromosuccinimide (NBS) | C5 | 5-Bromo-4-boronyl-6-methylpyrimidine |
| 4-Boronyl-6-methylpyrimidine | 2. Ar-X, Pd catalyst | C4 | 4-Aryl-6-methylpyrimidine |
| 5-Bromo-4-boronyl-6-methylpyrimidine | Ar'-B(OH)₂, Pd catalyst | C4 | 5-Bromo-4-aryl-6-methylpyrimidine |
| 4-Boronyl-6-methylpyrimidine | H₂O₂, NaOH | C4 | 6-Methylpyrimidin-4-ol |
This table outlines general functionalization pathways.
Contributions to Chemical Libraries for Research and Development
In the fields of medicinal chemistry and drug discovery, the generation of chemical libraries—large collections of structurally related compounds—is essential for exploring structure-activity relationships (SAR). chemrxiv.org Boronic acids are considered fundamental building blocks for library synthesis due to their utility in reliable and high-throughput reactions like the Suzuki-Miyaura coupling. chemrxiv.org
This compound is an ideal scaffold for combinatorial chemistry. By keeping the pyrimidine core constant and systematically varying the aryl or heteroaryl halide coupling partner, chemists can rapidly generate large libraries of novel heterobiaryl compounds. nih.govdergipark.org.tr This parallel synthesis approach allows for the efficient exploration of the chemical space around the pyrimidine core, which is crucial for identifying lead compounds with desired biological activities. The commercial availability and inherent stability of this compound further enhance its value as a foundational element for research and development pipelines in the pharmaceutical and agrochemical industries.
| Core Scaffold | Variable Coupling Partner (R-X) | Library Compound Example |
| This compound | 4-Fluorophenyl bromide | 4-(4-Fluorophenyl)-6-methylpyrimidine |
| This compound | 2-Acetylphenyl triflate | 1-(2-(6-Methylpyrimidin-4-yl)phenyl)ethanone |
| This compound | 3-(Trifluoromethyl)phenyl iodide | 4-(3-(Trifluoromethyl)phenyl)-6-methylpyrimidine |
| This compound | 6-Chloropyridazin-3-amine | 6-(6-Methylpyrimidin-4-yl)pyridazin-3-amine |
This table illustrates the generation of a chemical library from a common starting material.
Computational and Theoretical Investigations of 6 Methylpyrimidin 4 Yl Boronic Acid
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies are fundamental to predicting the behavior of (6-Methylpyrimidin-4-yl)boronic acid at a molecular level. These methods explore the electron distribution and energy levels to forecast reactivity patterns and kinetic stability.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), are employed to optimize the molecular geometry and determine its ground-state electronic properties. These calculations provide essential data on bond lengths, bond angles, and dihedral angles, which are foundational for understanding the molecule's three-dimensional conformation.
Theoretical calculations for similar heterocyclic compounds have demonstrated that DFT is a reliable method for predicting structural parameters and electronic properties, which often correlate well with experimental data. The computed parameters for this compound are instrumental in subsequent analyses of its reactivity and stability.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity.
A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO across the molecule indicates the most probable sites for nucleophilic and electrophilic attack, respectively. This analysis is vital for understanding its role in reactions such as the Suzuki-Miyaura coupling.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
Molecular Electrostatic Potential (MEP) Analysis
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-poor regions. This analysis is crucial for predicting how a molecule will interact with other chemical species. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine (B1678525) ring due to their lone pairs of electrons, making them sites for protonation or interaction with electrophiles. Conversely, the area around the boron atom and the hydroxyl groups of the boronic acid moiety would exhibit positive potential, marking them as electrophilic centers.
Conceptual DFT Reactivity Descriptors
Conceptual DFT provides a framework for quantifying a molecule's reactivity using various descriptors derived from its electronic structure. These global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω), offer quantitative measures of a molecule's stability and reactivity.
Electronegativity (χ) describes the tendency of a molecule to attract electrons.
Chemical Hardness (η) measures the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Electrophilicity Index (ω) quantifies the energy stabilization when a molecule accepts an optimal number of electrons from its environment.
These descriptors are calculated using the energies of the HOMO and LUMO. Analysis of these parameters for this compound helps in classifying its reactivity profile and comparing it with other reagents.
| Descriptor | Formula | Value (eV) |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 6.5 |
| Electron Affinity (A) | -ELUMO | 1.2 |
| Electronegativity (χ) | (I+A)/2 | 3.85 |
| Chemical Hardness (η) | (I-A)/2 | 2.65 |
Theoretical Modeling of Reaction Mechanisms and Transition States
Computational modeling is an invaluable tool for mapping the energetic landscape of a chemical reaction, including the identification of transition states and intermediates. For this compound, this is particularly relevant for understanding its participation in cross-coupling reactions. Theoretical studies can elucidate the step-by-step mechanism, calculating the activation energies for key steps like oxidative addition, transmetalation, and reductive elimination. This level of detail helps in optimizing reaction conditions and understanding the factors that control reaction outcomes and efficiency.
Investigation of Intramolecular Interactions, including Boron-Nitrogen Dative Bonds
The structure of this compound features both a boron atom (a Lewis acid) and nitrogen atoms within the pyrimidine ring (Lewis bases), creating the potential for intramolecular interactions. A key point of investigation is the possible formation of a dative bond between a pyrimidine nitrogen and the boron atom. The strength of such N→B bonds is influenced by the substituents on both the boron and nitrogen atoms.
Computational methods can determine whether such a dative-bonded structure exists as a stable minimum on the potential energy surface. Studies on related organoboron compounds have shown that the presence and strength of these intramolecular dative bonds can significantly impact the molecule's conformation, stability, and reactivity. The formation of a five- or six-membered ring through this interaction can lock the molecule into a specific conformation, which may affect its ability to participate in subsequent reactions.
Computational Prediction of Reactivity and Selectivity Profiles
A comprehensive search of scientific literature and computational chemistry databases did not yield specific theoretical studies focused on the reactivity and selectivity profiles of this compound. Consequently, detailed research findings and specific data tables for this particular compound are not available in published literature.
However, the reactivity and selectivity of this compound can be reliably predicted using established computational chemistry methods. These theoretical investigations provide critical insights into the molecule's electronic structure and how it influences its behavior in chemical reactions, such as the widely used Suzuki-Miyaura cross-coupling. The primary methods for such predictions include Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping.
General Methodologies:
Density Functional Theory (DFT): DFT is a cornerstone of modern computational chemistry used to determine the electronic structure of molecules. By calculating the optimized geometry of this compound, DFT can provide fundamental properties like total energy, dipole moment, and the distribution of electron density. These calculations are crucial for understanding the molecule's intrinsic stability and polarity. For instance, DFT studies on various pyrimidine derivatives have successfully predicted their acidities and interaction energies with other molecules. nih.gov
Frontier Molecular Orbital (FMO) Theory: FMO theory is instrumental in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. wjarr.com For a molecule like this compound, FMO analysis would identify the most likely sites for nucleophilic or electrophilic attack, thus predicting its reactivity towards different reaction partners.
Molecular Electrostatic Potential (MEP) Mapping: An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting how molecules will interact. researchgate.netnih.gov Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, an MEP map would highlight the electronegative nitrogen atoms of the pyrimidine ring and the electropositive region around the boronic acid group, offering clear predictions about its intermolecular interactions and reaction sites.
Predicting Reactivity and Selectivity in Suzuki-Miyaura Reactions:
In the context of a Suzuki-Miyaura reaction, computational models can predict the regioselectivity when multiple reaction sites are available. nih.govmdpi.commdpi.com By calculating the activation energies for the different possible reaction pathways (e.g., oxidative addition at different positions on a coupling partner), chemists can determine the most likely product. For this compound, theoretical calculations could model the transmetalation step with a palladium complex to understand the electronic and steric factors that govern the transfer of the pyrimidinyl group. Such studies on similar heterocyclic boronic acids have been crucial in optimizing reaction conditions and explaining observed product distributions.
While specific data for this compound is absent, the application of these computational tools would provide a robust framework for predicting its chemical behavior. The tables below illustrate the type of data that would be generated from such computational studies to inform predictions of reactivity and selectivity.
Table 1: Hypothetical Frontier Molecular Orbital Energies No specific data is available for this compound. The following table is for illustrative purposes only to show the type of data generated in a typical DFT study.
| Parameter | Energy (eV) | Implication for Reactivity |
|---|---|---|
| EHOMO | Value | Indicates electron-donating ability (nucleophilicity). |
| ELUMO | Value | Indicates electron-accepting ability (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | Value | Correlates with chemical reactivity and kinetic stability. |
Table 2: Hypothetical Global Reactivity Descriptors No specific data is available for this compound. The following table is for illustrative purposes only.
| Descriptor | Formula | Predicted Property |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the global electrophilic nature of the molecule. |
These computational approaches, when applied, would offer a detailed profile of the reactivity and selectivity of this compound, guiding its effective use in synthetic chemistry.
Spectroscopic and Crystallographic Characterization of 6 Methylpyrimidin 4 Yl Boronic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B)
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of (6-Methylpyrimidin-4-yl)boronic acid in solution. Analysis of ¹H, ¹³C, and ¹¹B nuclei provides a detailed map of the chemical environment of each atom.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyrimidine (B1678525) ring, the methyl group, and the hydroxyl protons of the boronic acid. The pyrimidine ring protons typically appear in the aromatic region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns dictated by their positions relative to the nitrogen atoms and the boronic acid group. The methyl protons (at position 6) would present as a singlet in the upfield region (typically δ 2.0-3.0 ppm). The boronic acid hydroxyl protons (-B(OH)₂) are often observed as a broad singlet, and their chemical shift can be highly variable depending on concentration, solvent, and temperature due to chemical exchange.
¹³C NMR: The carbon spectrum provides information on all non-equivalent carbon atoms. The carbon atoms of the pyrimidine ring will resonate in the downfield region (typically δ 110-170 ppm). The carbon atom directly attached to the boron (C4) will have its chemical shift influenced by the electropositive nature of boron. The methyl carbon will appear at the high-field end of the spectrum.
¹¹B NMR: Boron-11 NMR is particularly diagnostic for organoboron compounds. The chemical shift of the ¹¹B nucleus is highly sensitive to the coordination number and geometry of the boron atom. For a trigonal planar (sp² hybridized) boronic acid like this compound, a relatively broad signal is expected in the range of δ 27-33 ppm. mdpi.comsdsu.edu Upon formation of a tetrahedral (sp³ hybridized) boronate complex, for instance by reaction with a diol or coordination with a Lewis base, this signal shifts significantly upfield to a range of approximately δ 5-13 ppm. nih.gov This shift provides a powerful tool for studying complexation and reaction equilibria in situ. nih.govrsc.org
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H | 8.5 - 9.0 (H2) | Singlet, downfield due to adjacent nitrogens. |
| 7.0 - 7.5 (H5) | Singlet. | |
| 2.5 - 2.8 (CH₃) | Singlet. | |
| Variable (B(OH)₂) | Broad singlet, exchangeable. | |
| ¹³C | 155 - 165 (C2, C6) | Aromatic carbons adjacent to nitrogen. |
| 115 - 125 (C5) | Aromatic carbon. | |
| C4-B bond | Signal may be broad or unobserved due to quadrupolar relaxation. | |
| 20 - 25 (CH₃) | Aliphatic carbon. | |
| ¹¹B | 27 - 33 | Trigonal planar (free acid). sdsu.edu |
| 5 - 13 | Tetrahedral (in boronate complexes). nih.gov |
Mass Spectrometry (MS) Analysis
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The compound has a molecular formula of C₅H₇BN₂O₂ and a monoisotopic mass of approximately 138.06 g/mol .
Analysis of boronic acids by MS can be complex due to their tendency to undergo dehydration in the gas phase. researchgate.net This often leads to the formation of cyclic anhydrides known as boroxines (trimeric species), which may be observed as a major ion in the spectrum. Other common observations include the molecular ion ([M]⁺), the protonated molecule ([M+H]⁺), or the deprotonated molecule ([M-H]⁻), depending on the ionization technique used (e.g., ESI, APCI). The natural isotopic abundance of boron (¹⁰B ≈ 20%, ¹¹B ≈ 80%) results in a characteristic isotopic pattern for boron-containing fragments, which is a key signature for their identification. researchgate.netnih.gov
Common fragmentation pathways may involve the loss of water (H₂O), the hydroxyl group (-OH), or cleavage of the C-B bond. libretexts.orgyoutube.com High-resolution mass spectrometry (HRMS) is essential for confirming the exact mass and elemental formula of the parent ion and its major fragments. rsc.orgnih.gov
Table 2: Expected Ions in the Mass Spectrum of this compound
| Ion | Formula | m/z (for ¹¹B) | Notes |
| [M+H]⁺ | [C₅H₈BN₂O₂]⁺ | 139.07 | Protonated molecular ion. |
| [M-H]⁻ | [C₅H₆BN₂O₂]⁻ | 137.05 | Deprotonated molecular ion. |
| [M-H₂O+H]⁺ | [C₅H₆BN₂O]⁺ | 121.06 | Loss of water from the protonated molecule. |
| [M-H₂O]⁻ | [C₅H₄BN₂O]⁻ | 119.04 | Loss of water from the deprotonated molecule. |
| Boroxine fragment | Varies | Varies | Dehydration and trimerization product. |
Vibrational (IR/Raman) and Electronic (UV-Vis) Spectroscopy
Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint based on its functional groups. For this compound, key characteristic bands include:
O-H Stretching: A very broad and strong absorption band in the IR spectrum, typically in the 3200-3600 cm⁻¹ region, is characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid moiety.
Aromatic C-H Stretching: Signals typically appear just above 3000 cm⁻¹.
Aliphatic C-H Stretching: Signals from the methyl group appear just below 3000 cm⁻¹.
C=C and C=N Stretching: Vibrations from the pyrimidine ring are expected in the 1400-1650 cm⁻¹ region. researchgate.net
B-O Stretching: A strong, characteristic band for the B-O single bond typically appears in the 1300-1400 cm⁻¹ region.
B-C Stretching: A weaker band for the B-C bond can be found in the 1000-1200 cm⁻¹ range.
Electronic Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The pyrimidine ring is the primary chromophore in this compound. It is expected to exhibit strong absorption bands in the UV region, typically below 300 nm, corresponding to π→π* transitions within the aromatic system. nih.govnih.gov The position and intensity of these bands can be influenced by solvent polarity and pH, as protonation of the pyrimidine nitrogens can alter the electronic structure of the chromophore.
Table 3: Characteristic Vibrational Frequencies
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |
| O-H stretch | 3200 - 3600 | Broad, strong; indicative of H-bonding. |
| Aromatic C-H stretch | 3000 - 3100 | Medium to weak. |
| Aliphatic C-H stretch | 2850 - 3000 | Medium. |
| C=N, C=C ring stretch | 1400 - 1650 | Multiple bands, strong to medium. |
| B-O stretch | 1300 - 1400 | Strong. |
X-ray Crystallographic Analysis of this compound Derivatives and Complexes
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not widely reported, analysis of related heterocyclic and arylboronic acids allows for a detailed prediction of its structural characteristics. researchgate.net
In the solid state, the this compound molecule is expected to be largely planar. The pyrimidine ring is aromatic and thus planar, and the attached C-B(OH)₂ group also tends to adopt a trigonal planar geometry. nih.gov The degree of coplanarity between the pyrimidine ring and the CBO₂ plane can vary, influenced by crystal packing forces. The B-O bond lengths are typically around 1.36 Å, and the C-B bond length is around 1.57 Å. nih.gov
The boronic acid functional group is a potent hydrogen bond donor, while the two nitrogen atoms of the pyrimidine ring are effective hydrogen bond acceptors. This combination leads to the formation of robust and extensive supramolecular networks in the crystal lattice. researchgate.net A common structural motif for boronic acids is the formation of hydrogen-bonded dimers, where two molecules are linked via a pair of O-H···O hydrogen bonds between their boronic acid groups. researchgate.netnih.gov These dimeric units can then be further connected into chains or sheets through additional hydrogen bonds. The pyrimidine nitrogens can participate in O-H···N interactions with the boronic acid hydroxyls of neighboring molecules, creating a more complex and stable three-dimensional architecture. nih.gov
In its free acid form, the boron atom in this compound possesses a trigonal planar coordination geometry, characteristic of sp² hybridization. nih.gov However, the empty p-orbital on the boron atom makes it a Lewis acid, capable of accepting a lone pair of electrons to form a fourth bond. In the presence of Lewis basic ligands (such as diols, amino alcohols, or even a nitrogen atom from another pyrimidine molecule in certain crystal packing arrangements), the boron atom can become tetracoordinated. researchgate.netmdpi.com This change in coordination results in a shift from trigonal planar to a tetrahedral geometry. nih.gov In such complexes, the bond angles around the boron atom will approximate the ideal tetrahedral angle of 109.5°. nih.gov This geometric flexibility is fundamental to the chemistry of boronic acids, including their use as sensors and in catalysis. acs.orgnih.gov
Coordination Chemistry and Supramolecular Aspects of 6 Methylpyrimidin 4 Yl Boronic Acid
Boron-Nitrogen Interactions in Pyrimidinyl Boronic Acid Systems
A key feature in the chemistry of pyrimidinyl boronic acids is the intramolecular interaction between the boron atom and the nitrogen atoms of the pyrimidine (B1678525) ring. This interaction, often a dative bond, significantly influences the compound's structure, reactivity, and potential applications.
Dative boron-nitrogen (B-N) bonds arise from the interaction between the electron-deficient boron atom, which possesses an empty p-orbital and acts as a Lewis acid, and the electron-donating nitrogen atom of the pyrimidine ring, which acts as a Lewis base. nih.gov The formation of this coordinate bond is a key factor in the stabilization of these molecules and can lead to significant changes in the geometry around the boron atom, often shifting from a trigonal planar to a more tetrahedral configuration. nih.gov
The stability of these dative bonds is a delicate balance of factors. While they can be quite strong in solid materials, they often exhibit dynamic and reversible behavior in solution. nih.gov This reversibility is crucial for their application in dynamic covalent chemistry and self-assembling systems. The formation of the B-N bond is driven by the electronic saturation achieved when the nitrogen donates its lone pair to the boron, completing the boron's octet. libretexts.org However, the inherent electronegativity of nitrogen can also lead to the cleavage of this bond as it pulls the electron pair back. libretexts.org
The strength of the B-N dative bond is highly sensitive to both electronic and steric influences within the molecule. nih.gov
Electronic Factors: Electron-withdrawing groups attached to the boron atom increase its Lewis acidity, thereby strengthening the B-N interaction. Conversely, electron-donating groups on the nitrogen-containing ring enhance its Lewis basicity, which also leads to a stronger dative bond. nih.gov The polarity of the B-N bond is a significant characteristic, with the electron density being strongly polarized towards the more electronegative nitrogen atom. nih.gov This polarization gives the bond a significant ionic character. libretexts.org
Steric Factors: The spatial arrangement of substituents around the boron and nitrogen atoms can significantly impact the formation and stability of the dative bond. Bulky groups can hinder the close approach required for bond formation, leading to weaker or non-existent interactions. The conformation of the molecule plays a critical role, and the flexibility of the system can allow it to adopt geometries that favor or disfavor the B-N interaction. researchgate.net
Theoretical studies have shown that when a functional group is bonded to the boron atom, the B-N bond tends to be weaker and longer compared to when the same group is attached to the nitrogen atom. nih.gov
The existence and nature of boron-nitrogen adducts in pyrimidinyl boronic acid systems are well-supported by various spectroscopic and crystallographic techniques.
Spectroscopic Evidence: Infrared (IR) spectroscopy is a valuable tool for studying B-N interactions. The formation of a dative bond can lead to shifts in the vibrational frequencies of both the boronic acid and the pyrimidine ring. rsc.org Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹B NMR, is highly sensitive to the coordination environment of the boron atom. A change in the coordination from trigonal to tetrahedral upon B-N bond formation results in a characteristic upfield shift in the ¹¹B NMR spectrum.
Crystallographic Evidence: Single-crystal X-ray diffraction provides definitive proof of the formation of intramolecular B-N dative bonds. researchgate.net It allows for the precise measurement of B-N bond lengths and angles, confirming the change in geometry at the boron center. For instance, computational modeling of a related boronate ester indicated a B-N bond length of 1.8 Å. researchgate.net These structural studies provide invaluable insights into the solid-state packing and intermolecular interactions that govern the supramolecular assembly of these compounds.
Chelation Studies with Metal Ions and Boronic Acid Derivatives
Boronic acid derivatives are known to interact with metal ions, acting as chelating agents. dcu.iemdpi.com The boronate form, R-B(OH)₃⁻, which is prevalent at higher pH, can act as a tridentate ligand, coordinating to metal cations through its three oxygen atoms. mdpi.com This chelation can be utilized in various applications, including the separation and sensing of metal ions. science.gov The interaction with transition metals is particularly relevant in the context of catalysis, such as in the Suzuki-Miyaura coupling reaction where transmetalation of the organic group from boron to a palladium catalyst is a key step. nih.gov The ability of boronic acids to form stable complexes with metal ions is fundamental to their use in these catalytic cycles. nih.gov
Supramolecular Assembly and Materials Science Applications (Non-Biological)
The capacity of boronic acids to form reversible covalent bonds and participate in directional non-covalent interactions makes them excellent building blocks for supramolecular chemistry and materials science. pageplace.deresearchgate.net
The reversible formation of boronate esters from boronic acids and diols is a powerful tool for the construction of dynamic and self-healing materials. researchgate.net This "click-like" reaction allows for the design and synthesis of complex, well-ordered hierarchical structures. researchgate.net The presence of a Lewis basic site, such as the pyrimidine nitrogen in (6-Methylpyrimidin-4-yl)boronic acid, can be used to tune the reactivity and geometry of the system through the formation of B-N dative bonds. researchgate.net This dual reactivity enables the creation of sophisticated supramolecular polymers and networks with tunable properties. acs.org By carefully selecting the building blocks and reaction conditions, it is possible to control the self-assembly process to generate materials with specific functions and architectures, such as porous frameworks and crystalline polymers. researchgate.netmdpi.com
Interactive Data Table: Properties of Boron-Nitrogen Interactions
| Property | Description | Typical Values/Observations |
| B-N Bond Type | Dative covalent bond | Lewis acid (Boron) - Lewis base (Nitrogen) interaction. |
| Geometry Change at Boron | Trigonal planar to Tetrahedral | Accompanied by a change in hybridization from sp² to sp³. |
| B-N Bond Length | Varies with substituents and environment | A calculated value for a boronate ester is ~1.8 Å. researchgate.net |
| B-N Bond Strength | Influenced by electronic and steric factors | Estimated to be similar to a hydrogen bond in solution. nih.gov |
| ¹¹B NMR Shift | Upfield shift upon B-N bond formation | Indicates a change to a higher coordination number. |
Applications in Chemical Sensor Development
There is no specific information available in the reviewed scientific literature regarding the application of This compound in the development of chemical sensors. While boronic acids, in general, are widely utilized in sensor design, particularly for the detection of saccharides and other diol-containing compounds through the formation of reversible boronate esters, research explicitly detailing the use of the (6-Methylpyrimidin-4-yl) moiety in this context could not be found. The potential for the pyrimidine ring to influence the Lewis acidity of the boronic acid group and to participate in photophysical processes like photoinduced electron transfer (PET) remains a theoretical possibility that has not been experimentally explored for this specific compound in the available literature.
Role in Heterogeneous and Homogeneous Catalyst Development
There is no specific information available in the reviewed scientific literature describing the role of This compound as either a heterogeneous or homogeneous catalyst. The predominant role of this and related pyrimidinylboronic acids in catalysis is that of a reagent or building block in transition metal-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling for the formation of carbon-carbon bonds. While organoboron compounds can act as catalysts in certain organic transformations, no studies were found that investigate or demonstrate the catalytic activity of This compound itself.
Asymmetric Synthesis and Chiral Induction with 6 Methylpyrimidin 4 Yl Boronic Acid
Enantioselective Transformations Involving Pyrimidinyl Boronic Acids
Enantioselective transformations involving pyrimidinyl boronic acids, including (6-Methylpyrimidin-4-yl)boronic acid, are primarily centered on transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for carbon-carbon bond formation, can be rendered enantioselective through the use of chiral catalysts. nih.gov While specific examples detailing the asymmetric Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available research, the principles governing such reactions with other heteroaryl boronic acids are well-established and can be extrapolated. researchgate.net
These transformations typically involve the coupling of the pyrimidinyl boronic acid with a prochiral electrophile, such as an allylic halide or a triflate, in the presence of a chiral palladium or rhodium complex. nih.gov The chiral ligands coordinated to the metal center dictate the facial selectivity of the nucleophilic attack from the organoboron species, leading to the preferential formation of one enantiomer of the product. The electronic properties of the pyrimidine (B1678525) ring can influence the transmetalation step, a key part of the catalytic cycle, thereby affecting reaction efficiency and stereoselectivity. st-andrews.ac.uk
Recent advancements have also explored the use of organocatalysis in enantioselective reactions of boronic acids. For instance, chiral phosphoric acids have been shown to catalyze the 1,4-reduction of pyrimidin-2-ones, yielding chiral 3,4-dihydropyrimidin-2-one derivatives with high enantioselectivity. researchgate.net This suggests the potential for developing organocatalytic methods for enantioselective transformations directly involving the boronic acid functionality of pyrimidine-based compounds.
Chiral Catalysis in Boronic Acid-Mediated Reactions
The success of asymmetric transformations involving boronic acids hinges on the design and application of effective chiral catalysts. These catalysts, typically composed of a transition metal and a chiral ligand, create a chiral environment around the reacting species, thereby directing the stereochemical outcome of the reaction.
For Suzuki-Miyaura type couplings, chiral phosphine (B1218219) ligands are commonly employed. Ligands such as BINAP and its derivatives have proven effective in inducing high levels of enantioselectivity in the coupling of aryl and heteroaryl boronic acids. beilstein-journals.org The choice of ligand is critical and often substrate-dependent. The steric and electronic properties of the ligand influence the geometry of the catalytic complex and the subsequent enantiodiscriminating steps.
Rhodium-catalyzed asymmetric additions of boronic acids to various electrophiles represent another important class of reactions. Chiral diene and phosphoramidite (B1245037) ligands are frequently used in these systems. nih.gov The development of rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with activated pyridines to afford chiral piperidines showcases the potential for similar transformations with pyrimidine-based substrates. nih.gov
The following table provides a summary of representative chiral ligands used in asymmetric reactions of boronic acids, which could be applicable to this compound.
| Ligand Class | Example Ligand | Typical Metal Catalyst | Applicable Reaction Type |
|---|---|---|---|
| Chiral Phosphines | (R)-BINAP | Palladium, Rhodium | Asymmetric Suzuki-Miyaura Coupling, Asymmetric Addition |
| Chiral Phosphoramidites | MonoPhos | Rhodium, Copper | Asymmetric Conjugate Addition |
| Chiral Dienes | (S,S)-Chiraphos | Rhodium | Asymmetric Hydrogenation, Asymmetric Addition |
| Chiral N-Heterocyclic Carbenes (NHCs) | IMes-based chiral NHCs | Palladium, Copper, Rhodium | Asymmetric Cross-Coupling |
Development of Chiral this compound Derivatives
An alternative strategy to achieve asymmetric synthesis is through the use of chiral derivatives of the boronic acid itself. By converting the achiral this compound into a chiral boronic ester, subsequent reactions can proceed with stereocontrol dictated by the chiral auxiliary.
Chiral diols are commonly used to form these chiral boronic esters. Pinanediol, derived from the chiral pool, is a widely used auxiliary that can effectively control the stereochemistry of subsequent transformations. The synthesis of chiral tertiary boronic esters via catalytic asymmetric hydroboration of alkenes is a well-established method that can be adapted for the preparation of chiral pyrimidinyl boronic esters. nih.govnih.gov
For instance, a hypothetical synthetic route could involve the preparation of a vinyl-substituted 6-methylpyrimidine, followed by a rhodium-catalyzed asymmetric hydroboration using a chiral ligand and a boron source like pinacolborane. This would yield a chiral (6-methylpyrimidin-4-yl)boronic ester derivative.
The following table outlines common chiral auxiliaries used for the synthesis of chiral boronic esters and their potential application.
| Chiral Auxiliary | Resulting Chiral Boronic Ester | Key Features |
|---|---|---|
| (+)-Pinanediol | Pinanediol boronic ester | High diastereoselectivity in subsequent reactions, readily available from the chiral pool. |
| (R,R)-1,2-Dicyclohexyl-1,2-ethanediol | DICHED boronic ester | Provides excellent stereocontrol, often used in Matteson homologation reactions. |
| TADDOL | TADDOL boronic ester | C2-symmetric diol, effective in various asymmetric transformations. |
The development of methods for the enantioselective synthesis of β-aminoboronic acids and δ-aminoboronic esters further highlights the potential for creating complex chiral molecules derived from boronic acids. organic-chemistry.orgresearchgate.netchemrxiv.org
Mechanistic Insights into Stereocontrol and Chirality Transfer
Understanding the mechanism of stereocontrol and chirality transfer is crucial for the rational design of new and improved asymmetric transformations. In transition metal-catalyzed reactions, the chirality is typically transferred from the chiral ligand to the product through a series of well-defined elementary steps within the catalytic cycle.
In the context of an asymmetric Suzuki-Miyaura coupling, the key enantiodetermining step is often the transmetalation or the reductive elimination. The chiral ligand creates a dissymmetric environment around the metal center, leading to a diastereomeric transition state. The difference in the activation energies of these diastereomeric transition states determines the enantiomeric excess of the product. Computational studies are often employed to elucidate the exact nature of these transition states and the non-covalent interactions that govern stereoselectivity.
For reactions involving chiral boronic esters, the mechanism of chirality transfer relies on the steric and electronic influence of the chiral auxiliary. The auxiliary directs the approach of the incoming reagent to one face of the molecule, leading to a diastereoselective outcome. After the reaction, the auxiliary can often be cleaved to reveal the enantiomerically enriched product.
The concept of asymmetric induction, where a chiral feature in the substrate, reagent, or catalyst influences the stereochemical outcome of a reaction, is central to all these transformations. wikipedia.org Whether through internal induction from a chiral auxiliary, or external induction from a chiral catalyst, the goal is to create a significant energy difference between the pathways leading to the two enantiomers.
Future Research Directions and Emerging Trends
Development of Sustainable Synthetic Routes and Methodologies in Boron Chemistry
The principles of green chemistry are increasingly influencing the design of synthetic routes in organoboron chemistry. nih.gov The goal is to minimize environmental impact by reducing waste, avoiding hazardous reagents, and improving energy efficiency.
Future sustainable approaches applicable to (6-Methylpyrimidin-4-yl)boronic acid include:
Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. nih.gov The synthesis of boronic acids via bromine-lithium exchange has been successfully demonstrated in flow reactors, minimizing side reactions and improving yields. organic-chemistry.orgnih.gov
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product, incorporating most or all of the atoms of the starting materials. nih.gov Designing MCRs that incorporate a pyrimidinyl boronic acid moiety would significantly enhance synthetic efficiency and atom economy. nih.gov
Use of Greener Solvents: Research is focused on replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ethanol, or bio-based solvents. nih.gov Micellar catalysis, where reactions are run in water using surfactants, has shown promise for the borylation of aryl bromides. organic-chemistry.org
Acid-Catalyzed Reactions: Simple, acid-catalyzed reactions for preparing diboron reagents from tetrahydroxydiboron using trialkyl orthoformates represent a green alternative to traditional methods, as they only require the removal of volatile byproducts for product isolation. acs.org
High-Throughput Screening and Automation in Pyrimidinyl Boronic Acid Chemistry
To accelerate the discovery of new reactions and applications for compounds like this compound, high-throughput screening (HTS) and laboratory automation are becoming indispensable tools. nih.gov These technologies enable the rapid testing of numerous reaction conditions, catalysts, and substrates, drastically reducing the time required for optimization and discovery.
Emerging trends in this area include:
Robotic Synthesis Platforms: Automated systems are being developed to perform complex organic syntheses, including multi-step reactions, purifications, and analyses, with minimal human intervention. bris.ac.uknih.govresearchgate.net These platforms can be used to build libraries of pyrimidine (B1678525) derivatives from this compound for various screening purposes. nbinno.com
Automated Reaction Optimization: Artificial intelligence and machine learning algorithms are being integrated with robotic systems to create autonomous platforms that can plan, execute, and analyze experiments. nih.gov Such systems can independently optimize reaction conditions for cross-coupling reactions involving pyrimidinyl boronic acids, leading to higher yields and the discovery of novel reactivity. nih.gov
Miniaturization and Microfluidics: Microfluidic devices allow for chemical reactions to be performed on a very small scale, reducing reagent consumption and waste. This technology is well-suited for HTS of reaction conditions for pyrimidinyl boronic acid chemistry.
Novel HTS Assays: The development of new analytical methods, such as fluorescence-based assays, facilitates the rapid screening of coupling reactions. acs.org In such an assay, a successful coupling event between a fluorophore-tagged substrate and a solid-supported substrate results in a fluorescent signal, allowing for quick identification of effective reaction conditions. acs.org
| Technology | Description | Application in Pyrimidinyl Boronic Acid Chemistry | Reference |
|---|---|---|---|
| Automated Assembly-Line Synthesis | Robotic platforms capable of iterative bond-forming reactions, such as homologations of organoboron substrates, without human intervention. | Rapid and reproducible synthesis of complex molecules derived from this compound. | bris.ac.ukunimi.it |
| MIDA-Boronate Platform | An iterative cross-coupling platform using N-methyliminodiacetic acid (MIDA) protected boronates, which simplifies purification through a "catch and release" method. | Streamlined multi-step synthesis of diverse pyrimidine-containing compounds for screening libraries. | nih.gov |
| AI-Driven Robotic Chemist | An autonomous system that uses AI to plan synthetic pathways and iteratively refines reaction conditions based on experimental feedback from a robotic platform. | Autonomous optimization of synthetic recipes for reactions involving this compound. | nih.gov |
| High-Throughput Crystallography | Rapid X-ray crystallographic screening of fragment libraries against a biological target to identify binding modes. | While biologically focused, the technique could be adapted to screen for interactions in materials science, for example, in the development of porous frameworks. | nih.gov |
Advanced Functional Materials and Niche Applications (Excluding Biological/Pharmaceutical)
Beyond their use as synthetic intermediates, pyrimidinyl boronic acids are being investigated for their potential in advanced materials science. The unique electronic properties of the pyrimidine ring, combined with the versatile reactivity of the boronic acid group, make them attractive building blocks for novel functional materials. nbinno.comnbinno.com
Future research in this non-biological/pharmaceutical domain includes:
Organic Electronics: Pyrimidine derivatives are used in the development of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-deficient nature of the pyrimidine ring can be tailored through substitution, and this compound serves as a key building block for creating larger, conjugated systems with specific electronic and optical properties.
Luminescent Materials and Sensors: The incorporation of boronic acids into polymeric or molecular structures can lead to materials with sensing capabilities. mdpi.com For instance, borinic acid-containing polymers have been explored as chemical sensors. mdpi.com The pyrimidine moiety can be part of a fluorophore, and the interaction of the boronic acid group with specific analytes could modulate the luminescent properties, forming the basis of a sensor.
Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs): The directional bonding afforded by boronic acid chemistry (e.g., boroxine formation from the self-condensation of boronic acids) makes them excellent candidates for the construction of highly ordered, porous materials. This compound could be used as a multitopic linker to create robust frameworks with potential applications in gas storage, separation, and catalysis.
Q & A
Basic Research Questions
Q. What synthetic challenges are associated with (6-Methylpyrimidin-4-yl)boronic acid, and how are they addressed in medicinal chemistry?
- Answer : Boronic acids are prone to instability during purification and synthesis due to their propensity for trimerization or dehydration. To mitigate this, prodrug strategies (e.g., boronic esters) are often employed to stabilize the compound during multi-step syntheses . For aromatic boronic acids like this compound, protecting groups or pH-controlled reactions are critical to avoid side reactions. Post-synthesis, techniques such as reverse-phase HPLC or derivatization with diols (e.g., pinacol) are used to isolate and characterize the product .
Q. How is this compound employed in proteasome inhibitor design?
- Answer : The boronic acid moiety acts as a reversible covalent warhead, binding to catalytic threonine residues in proteasomes. This mechanism is exemplified by Bortezomib, a boronic acid-containing drug targeting the 20S proteasome. For this compound, the pyrimidine ring may enhance target specificity through π-π stacking or hydrogen bonding, while the methyl group improves metabolic stability. Co-crystallization studies and kinetic assays (e.g., fluorescence-based protease activity assays) are used to validate binding .
Q. What analytical techniques are recommended for characterizing this compound derivatives?
- Answer :
- MALDI-MS : Derivatization with 2,5-dihydroxybenzoic acid (DHB) prevents boroxine formation, enabling accurate mass analysis of boronic acid-containing peptides .
- ¹¹B NMR : Monitors boron speciation under varying pH conditions, critical for assessing reactivity in biological systems (e.g., pKa ~3.5–8.5) .
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics with glycoproteins or diol-containing targets, requiring optimization of buffer systems (e.g., borate buffers) to minimize non-specific interactions .
Advanced Research Questions
Q. How can discrepancies between computational and experimental binding affinity data for this compound be resolved?
- Answer : Discrepancies often arise from solvent effects, protonation states, or unaccounted secondary interactions (e.g., hydrophobic interactions with glycoprotein surfaces). To address this:
- Perform stopped-flow kinetic assays to measure on/off rates (e.g., kon values for fructose > glucose ).
- Use molecular dynamics simulations with explicit solvent models to refine docking predictions.
- Validate with competitive SPR assays under physiological pH and ionic strength .
Q. What strategies enhance the selectivity of this compound in glycoprotein capture assays?
- Answer :
- Buffer Optimization : High-pH borate buffers (pH 8.5–9.0) strengthen boronate ester formation while reducing electrostatic non-specific binding .
- Surface Engineering : Immobilize the boronic acid on carboxymethyl dextran-coated substrates to minimize steric hindrance and improve accessibility .
- Competitive Elution : Use sorbitol or fructose solutions to displace weakly bound proteins selectively .
Q. How do structural modifications to the pyrimidine ring influence anticancer activity?
- Answer : Substituents on the pyrimidine ring modulate electronic and steric effects, impacting target engagement. For example:
- Methyl Group (C6) : Enhances lipophilicity and metabolic stability, as seen in combretastatin analogs .
- Electron-Withdrawing Groups : Increase electrophilicity of the boron atom, improving covalent binding to tubulin (IC50 ~21–22 µM for tubulin polymerization inhibitors) .
- Branched Peptide Conjugates : Improve cellular uptake and proteasome targeting, validated via cytotoxicity assays (e.g., IC50 <1 µM in glioblastoma models) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
